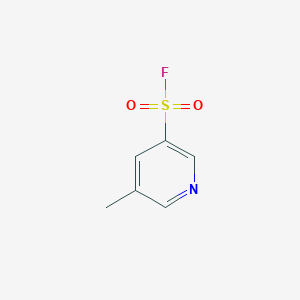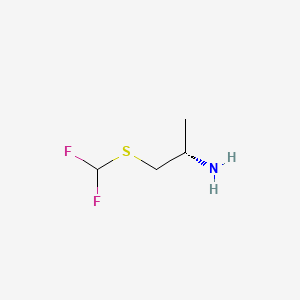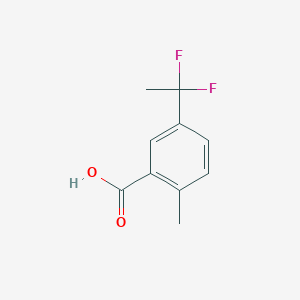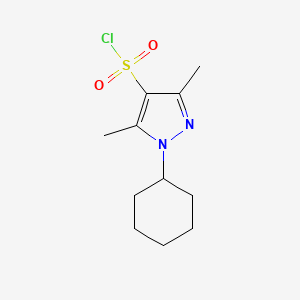
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C11H17ClN2O2S. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid (ClSO3H). The reaction is carried out by adding ClSO3H to the appropriate 1,3,5-trialkyl-1H-pyrazole and heating the mixture to 140-160°C for 12 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar sulfonation processes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Chlorosulfonic Acid (ClSO3H): Used for the initial sulfonation reaction.
Nucleophiles (e.g., amines, alcohols): Used for substitution reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs with potential therapeutic properties.
Agriculture: Employed in the development of agrochemicals, such as herbicides and pesticides.
Materials Science: Utilized in the creation of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the cyclohexyl group.
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the cyclohexyl group.
Uniqueness
1-Cyclohexyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H17ClN2O2S |
|---|---|
Molekulargewicht |
276.78 g/mol |
IUPAC-Name |
1-cyclohexyl-3,5-dimethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3 |
InChI-Schlüssel |
MSPLOIRPGLEZEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2CCCCC2)C)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
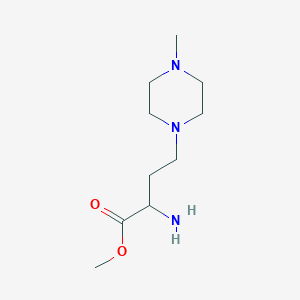
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)
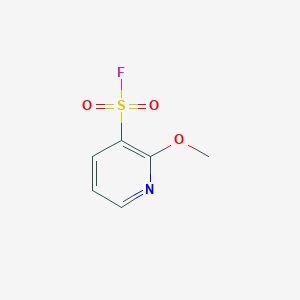
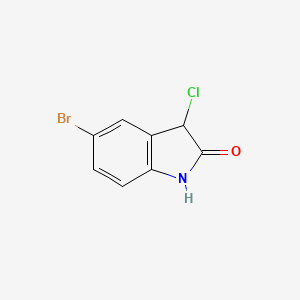
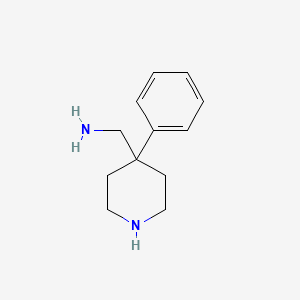
![Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
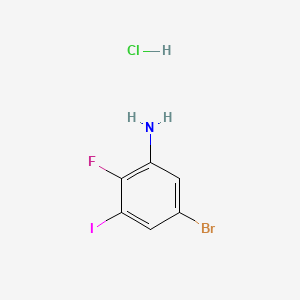
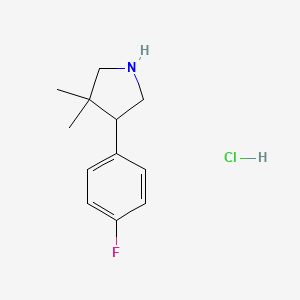
![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)
